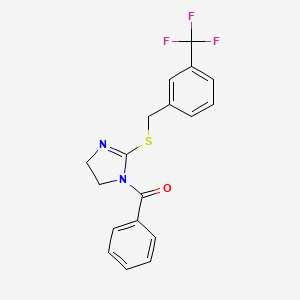

phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQKYBYONQBRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural Analogues in the Imidazole/Imidazoline Family

Core Structure Variations

- 4,5-Dihydroimidazole (Imidazoline) vs. 1H-Imidazole: The target compound’s partially saturated 4,5-dihydroimidazole core ( ) contrasts with unsaturated 1H-imidazole derivatives (e.g., 4,5-diphenyl-1H-imidazoles in ).

Substituent Effects

- Trifluoromethylbenzylthio Group: The 3-(trifluoromethyl)benzylthio substituent is structurally distinct from sulfonyl or halogenated groups in triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ). The CF₃ group’s electron-withdrawing nature may enhance stability compared to electron-donating substituents like methyl or methoxy .

Aryl Ketone Variations :

Replacing the 4-nitrophenyl group in with a simple phenyl group (as in the target compound) removes the nitro group’s strong electron-withdrawing effect. This substitution likely increases lipophilicity but may reduce polar interactions in biological targets.

Melting Points and Yields

A comparison of imidazole derivatives with varying substituents ( ) reveals trends:

| Compound Type | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 2-(N-substituted) ethanone | -C₆H₅(p-OCH₃) | 459.54 | 120–125 | 35 |

| 2-(N-substituted) ethanone | -C₆H₅(p-CH₃) | 443.20 | 130–133 | 40 |

| Nitro-substituted imidazoline | -C₆H₄(NO₂) | 409.38 | Not reported | Not reported |

The absence of a nitro group in the target compound may result in a lower melting point compared to its nitro analog due to reduced crystallinity. Yields for similar imidazoline syntheses (e.g., ) range from 25–40%, influenced by reaction conditions and substituent complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.